Synthesis and Characterization of [4-(1-Methylcyclopropyl)phenyl]boronic acid: A Technical Guide
Synthesis and Characterization of [4-(1-Methylcyclopropyl)phenyl]boronic acid: A Technical Guide
Executive Summary
[4-(1-Methylcyclopropyl)phenyl]boronic acid (CAS: 1264296-84-5)[1] is a highly valued organoboron building block in modern medicinal chemistry. The incorporation of a 1-methylcyclopropyl moiety into aromatic systems provides a unique combination of increased lipophilicity, steric bulk, and metabolic stability compared to traditional alkyl substituents. This technical guide provides a comprehensive, self-validating protocol for the synthesis, isolation, and characterization of this compound, emphasizing the mechanistic causality behind each experimental parameter.
Pharmacological Relevance & Structural Rationale
In rational drug design, the cyclopropyl group is frequently employed as a bioisostere for gem-dimethyl or ethyl groups. The 1-methylcyclopropyl variant is particularly notable for its ability to restrict the conformational flexibility of adjacent pharmacophores while resisting cytochrome P450-mediated oxidation at the benzylic position. Boronic acids bearing this motif are critical precursors for Suzuki-Miyaura cross-coupling reactions, enabling the late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs), such as inhibitors of kynurenine-3-monooxygenase (KMO) utilized in the treatment of neurodegenerative and inflammatory diseases[2][3].
Retrosynthetic Strategy & Pathway Design
The synthesis of[4-(1-methylcyclopropyl)phenyl]boronic acid is most efficiently achieved through a four-step linear sequence starting from commercially available 4-bromoacetophenone. Direct Grignard formation on cyclopropyl-substituted benzenes can be sluggish and prone to Wurtz homocoupling; therefore, a palladium-catalyzed Miyaura borylation is the preferred route for introducing the boron functional group.
Figure 1: Stepwise synthetic workflow for[4-(1-methylcyclopropyl)phenyl]boronic acid.
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of 1-Bromo-4-(prop-1-en-2-yl)benzene
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Objective: Convert the acetyl group to a terminal isopropenyl group via Wittig olefination.
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Procedure:
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Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C.
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Add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise. Stir for 30 minutes to generate the active ylide.
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Add 4-bromoacetophenone (1.0 eq) dropwise as a solution in THF. Warm to room temperature and stir for 4 hours.
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Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Causality & Validation: KOtBu is preferred over stronger bases (like n-BuLi) to minimize halogen-metal exchange side reactions with the aryl bromide. The formation of a bright yellow solution upon base addition serves as a visual self-validation of ylide generation.
Phase 2: Simmons-Smith Cyclopropanation
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Objective: Install the cyclopropyl ring via carbenoid addition to the terminal alkene.
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Procedure:
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Dissolve 1-bromo-4-(prop-1-en-2-yl)benzene (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under nitrogen at 0 °C.
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Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 eq) dropwise.
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Slowly add diiodomethane (CH₂I₂, 2.0 eq) dropwise. Maintain the internal temperature strictly at 0 °C during the addition.
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Stir at room temperature for 12 hours. Quench carefully with 1M HCl, extract with DCM, and purify via silica plug.
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Causality & Validation: Et₂Zn and CH₂I₂ react to form the active Furukawa carbenoid (IZnCH₂I). Strict temperature control during addition is mandatory; carbenoid formation is highly exothermic, and thermal runaway leads to rapid carbenoid decomposition, resulting in poor yields and the formation of polymeric zinc species.
Phase 3: Miyaura Borylation
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Objective: Convert the aryl bromide to a pinacol boronate ester.
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Procedure:
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Charge a Schlenk flask with 1-bromo-4-(1-methylcyclopropyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
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Add anhydrous 1,4-dioxane (0.2 M) and sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen[4].
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Add Pd(dppf)Cl₂ (0.05 eq) and heat the sealed vessel to 90 °C for 16 hours.
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Filter the cooled mixture through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
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Causality & Validation: The choice of KOAc is critical. It is a weak base that facilitates the transmetallation of the boron species but is not strong enough to activate the newly formed boronate ester toward unwanted Suzuki-Miyaura homocoupling (which would yield a biaryl dimer byproduct). The bidentate dppf ligand enforces the required cis-geometry on the palladium intermediate, accelerating the catalytic cycle.
Phase 4: Oxidative Hydrolysis to the Free Boronic Acid
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Objective: Cleave the pinacol ester to yield the target boronic acid.
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Procedure:
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Dissolve the pinacol ester (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).
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Add sodium periodate (NaIO₄, 3.0 eq) and stir at room temperature for 30 minutes.
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Add 1M aqueous HCl (1.5 eq) and stir for an additional 2 hours.
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Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with cold hexanes to afford the pure product.
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Causality & Validation: NaIO₄ oxidatively cleaves the pinacol diol, releasing the boronic acid without requiring the harsh acidic or basic reflux conditions traditionally used for ester hydrolysis. This mild approach prevents protodeboronation (the unwanted cleavage of the C-B bond).
Physicochemical Characterization
The following table summarizes the key physicochemical properties and identification metrics for [4-(1-methylcyclopropyl)phenyl]boronic acid[1].
| Property | Value / Description |
| Chemical Name | [4-(1-Methylcyclopropyl)phenyl]boronic acid |
| CAS Number | 1264296-84-5 |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| InChI Key | BLUOPSLMMGHBDL-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, THF; Insoluble in Hexanes |
Analytical Considerations & Troubleshooting
When characterizing boronic acids via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), researchers must account for spontaneous dehydration. In the solid state and in concentrated solutions, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
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NMR Analysis: To obtain a clean ¹H-NMR spectrum, it is strongly recommended to add a drop of D₂O to the DMSO-d₆ NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid, preventing the appearance of complex, broadened multiplets caused by the boroxine-monomer mixture.
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Mass Spectrometry: Electrospray Ionization (ESI-MS) often fails to show the [M+H]⁺ ion for the monomer. Instead, analysts should look for the boroxine mass[3M - 3H₂O + H]⁺ or analyze the compound in negative ion mode as the[M-H]⁻ adduct.
References
- [4-(1-methylcyclopropyl)
- Source: Google Patents (ES2629194T3 / US9388146B2)
- THAI KAUNO A TARTA DE TRATAMENTE M IN - (Patent detailing Suzuki/Miyaura coupling conditions)
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 95(7), 2457-2483. URL:[Link]
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Simmons-Smith Cyclopropanation Reaction Source: Organic Reactions, 58, 1-415. URL:[Link]
Sources
- 1. [4-(1-methylcyclopropyl)phenyl]boronic acid | 1264296-84-5 [sigmaaldrich.com]
- 2. ES2629194T3 - Kinurenin-3-monoxygenase inhibitors, pharmaceutical compositions and methods of use thereof - Google Patents [patents.google.com]
- 3. ES2629194T3 - Kinurenin-3-monoxygenase inhibitors, pharmaceutical compositions and methods of use thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
